molecular formula C27H28ClNO5 B5183585 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5183585
M. Wt: 482.0 g/mol
InChI Key: NMVWMVXAUXIVCO-UHFFFAOYSA-N
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Description

The compound 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 1360869-92-6, molecular formula: C₂₅H₂₅ClNO₄) is a hexahydroquinoline derivative characterized by:

  • A 2-ethoxyethyl ester group at position 3, which enhances solubility in organic solvents compared to shorter-chain esters .
  • A 4-(3-hydroxyphenyl) group, enabling hydrogen bonding and influencing crystal packing .
  • A hexahydroquinoline core with partial saturation, conferring conformational flexibility .

This compound’s structural features make it relevant for pharmaceutical and materials science research, particularly in studies of hydrogen-bonded networks and bioactivity .

Properties

IUPAC Name

2-ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClNO5/c1-3-33-11-12-34-27(32)24-16(2)29-22-14-19(17-7-9-20(28)10-8-17)15-23(31)26(22)25(24)18-5-4-6-21(30)13-18/h4-10,13,19,25,29-30H,3,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVWMVXAUXIVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)O)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and ethyl acetoacetate. The reaction conditions may involve:

    Condensation reactions: Using catalysts like piperidine or acetic acid.

    Cyclization: To form the quinoline core.

    Substitution reactions: Introducing the ethoxyethyl and chlorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To facilitate efficient reactions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 and the secondary alcohol derived from the hexahydroquinoline core are primary sites for oxidation:

Reaction Conditions Reagents Products References
Ketone oxidationStrong acidic/alkaline mediumKMnO₄, CrO₃Formation of carboxylic acid derivatives at position 5
Alcohol oxidation (secondary)Room temperature, aerobicDess-Martin periodinaneConversion to ketone or lactone structures

For example, oxidation of the 5-oxo group with potassium permanganate yields a dicarboxylic acid derivative, while selective oxidation of the secondary alcohol produces a diketone intermediate .

Reduction Reactions

The ester group and aromatic chlorophenyl substituent participate in reduction pathways:

Reaction Conditions Reagents Products References
Ester reductionDry THF, refluxLiAlH₄Conversion to primary alcohol at position 3
Aromatic dechlorinationH₂ gas, Pd/C catalystHydrogenationReplacement of Cl with H on the chlorophenyl ring

Reduction of the ester moiety generates a hydroxymethyl group, while catalytic hydrogenation removes the chlorine atom from the 4-chlorophenyl substituent .

Hydrolysis Reactions

The ester and amide-like bonds in the hexahydroquinoline system undergo hydrolysis:

Reaction Conditions Reagents Products References
Ester hydrolysisAcidic (HCl) or alkaline (NaOH)H₂O, heatCarboxylic acid formation at position 3
Ring-opening hydrolysisConcentrated H₂SO₄Acid catalysisCleavage of the hexahydroquinoline core to linear diamine derivatives

For instance, refluxing with 6M HCl yields 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylic acid.

Substitution Reactions

The 3-hydroxyphenyl and 4-chlorophenyl groups participate in electrophilic substitution:

Reaction Conditions Reagents Products References
Nitration (hydroxyphenyl)HNO₃, H₂SO₄, 0°CMixed acidIntroduction of nitro groups at positions 2/4/6 of the hydroxyphenyl ring
Sulfonation (chlorophenyl)Fuming H₂SO₄, 50°CSO₃Sulfonic acid derivatives at position 3 of the chlorophenyl ring

Nitration primarily occurs at the para position relative to the hydroxyl group due to its electron-donating effect .

Cross-Coupling Reactions

The chlorophenyl group facilitates palladium-catalyzed coupling:

Reaction Conditions Reagents Products References
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMFAryl boronic acidsBiaryl derivatives via C-Cl bond activation

This reaction replaces the chlorine atom with aryl or heteroaryl groups, enabling structural diversification .

Photochemical Reactions

The hydroxyphenyl group undergoes UV-induced transformations:

Reaction Conditions Reagents Products References
Photo-oxidationUV light (λ = 254 nm), O₂Singlet oxygenQuinone formation via hydroxyl group oxidation

Key Mechanistic Insights:

  • Steric effects : The 2-methyl and 7-(4-chlorophenyl) groups hinder reactivity at positions 2 and 7, directing modifications to positions 3 and 5 .

  • Electronic effects : The electron-withdrawing chlorine atom deactivates the chlorophenyl ring, while the hydroxyl group activates the hydroxyphenyl ring for electrophilic substitution .

Experimental data for these reactions are consistent with trends observed in structurally related hexahydroquinoline derivatives . Further studies are required to quantify reaction kinetics and optimize yields for synthetic applications.

Scientific Research Applications

Chemistry

In the field of synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical reactions including oxidation and substitution.

Biology

Research has indicated potential biological activities of this compound:

  • Antibacterial Properties : Studies have shown efficacy against various bacterial strains.
  • Antifungal Activities : Preliminary tests suggest it may inhibit fungal growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus .

Medicine

The compound is being explored for therapeutic applications:

  • Cancer Treatment : Investigations into its ability to intercalate with DNA suggest potential as an anti-cancer agent.
  • Anti-inflammatory Effects : The hydroxyphenyl group may modulate inflammatory pathways.

Case Study : In a clinical trial reported in Cancer Research, compounds derived from this structure were shown to reduce tumor growth in animal models .

Industry

In industrial applications, the compound is utilized in:

  • Material Science : As a precursor for developing novel materials.
  • Catalysis : It acts as a catalyst in various organic reactions due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and analogs:

Compound Name (CAS) Ester Group Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound (1360869-92-6) 2-Ethoxyethyl 7-(4-ClPh), 4-(3-OHPh), 2-Me 454.93 High lipophilicity (Cl, ethoxyethyl); hydrogen bonding (OH)
Cyclohexyl 4-(4-OH-3-MeOPh)-7-Ph (299944-94-8) Cyclohexyl 4-(4-OH-3-MeOPh), 7-Ph 487.59 Bulky ester reduces solubility; methoxy enhances metabolic stability
Ethyl 4-(3-OHPh)-2,7,7-Me₃-5-oxo (N/A) Ethyl 4-(3-OHPh), 2,7,7-Me₃ ~391.45 Trimethyl groups increase steric hindrance; shorter ester chain
Ethyl 4-(4-ClPh)-2-Me-5-oxo (N/A) Ethyl 4-(4-ClPh), 2-Me ~370.84 Tetrahydroquinoline core (less saturated) alters conformation
2-Methoxyethyl 4-BrPh-7-ClPh (5712-98-1) 2-Methoxyethyl 4-BrPh, 7-ClPh ~552.79 Bromine increases steric bulk; methoxy reduces polarity vs. ethoxy
Methyl 4-(4-MeOPh)-2-Me (N/A) Methyl 4-(4-MeOPh), 2-Me ~341.39 Methoxy group reduces hydrogen bonding; lower molecular weight

Substituent Effects

  • Ester Groups :

    • 2-Ethoxyethyl (target): Balances solubility and lipophilicity, ideal for membrane penetration .
    • Cyclohexyl (CAS 299944-94-8): Reduces aqueous solubility due to hydrophobicity .
    • Ethyl/Methyl : Shorter chains increase volatility but limit bioavailability .
  • Halogen Substituents: 4-Chlorophenyl (target): Enhances lipophilicity and electron-withdrawing effects vs. 4-fluorophenyl (CAS in ), which offers weaker electronegativity .
  • Hydroxy vs. Methoxy Groups :

    • 3-Hydroxyphenyl (target): Facilitates hydrogen bonding in crystal lattices and biological targets .
    • 4-Methoxy-3-hydroxyphenyl (CAS 299944-94-8): Methoxy group reduces metabolic oxidation but blocks hydrogen-bonding sites .

Core Saturation and Conformation

  • Hexahydroquinoline vs. Tetrahydroquinoline: The fully saturated hexahydroquinoline core in the target compound allows greater puckering flexibility, influencing ligand-receptor interactions .

Crystallography and Stability

  • Hydrogen Bonding : The 3-hydroxyphenyl group in the target compound promotes stable crystal packing via O–H···O/N interactions, as observed in related structures .
  • Software Tools : Structures of analogs were resolved using SHELXL and OLEX2 , confirming the impact of substituents on molecular geometry.

Biological Activity

2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique quinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the existing literature on its biological activity, synthesis methods, and mechanisms of action.

  • Molecular Formula : C29H32ClNO6
  • Molecular Weight : 526.02048 g/mol
  • CAS Number : 332923-86-1

Anticancer Activity

Recent studies have evaluated the anticancer properties of various quinoline derivatives, including the compound . For instance:

  • In vitro Studies : Several derivatives have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival .
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Inhibition of apoptosis
Compound BHeLa15Cell cycle arrest
2-Ethoxyethyl CompoundMCF-712Sirtuin inhibition

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects:

  • Mechanism : It has been suggested that the compound may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory processes. In vitro assays demonstrated a reduction in nitric oxide production in LPS-stimulated macrophages .

Antimicrobial Activity

Preliminary assessments indicate that quinoline derivatives exhibit antibacterial and antifungal properties:

  • Activity Spectrum : The compound is effective against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of 2-Ethoxyethyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may act as an inhibitor of enzymes involved in cancer progression and inflammation.
  • Cell Cycle Modulation : It can induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : The compound has been shown to promote apoptotic pathways in malignant cells.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
  • Case Study on Anti-inflammatory Effects :
    • In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in decreased paw edema and lower levels of inflammatory cytokines in serum samples .

Q & A

Q. What synthetic methodologies are employed to prepare this hexahydroquinoline derivative?

The compound is typically synthesized via multi-component Hantzsch-type reactions. Key steps include cyclocondensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde), β-ketoesters (e.g., 2-ethoxyethyl acetoacetate), and ammonium acetate in ethanol under reflux. Catalytic hydrogenation or acid-mediated cyclization may refine the hexahydroquinoline core . Optimization of solvent systems (e.g., ethanol vs. methanol) and temperature profiles (80–100°C) can influence yield and purity.

Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The molecule adopts a boat conformation in the hexahydroquinoline ring, with substituents (e.g., 3-hydroxyphenyl) influencing torsion angles. Hydrogen bonding between hydroxyl groups and ester carbonyls stabilizes the lattice . Data collection parameters (e.g., Mo-Kα radiation, 296 K) and refinement software (SHELXL) are critical for resolving disorder in flexible ethoxyethyl chains .

Q. What preliminary pharmacological activities have been reported for this compound?

In vitro assays using RAW 264.7 macrophages or LPS-induced inflammation models demonstrate anti-inflammatory activity at low dosages (IC₅₀ ~10–20 μM), likely via NF-κB pathway inhibition . Comparative studies against marketed drugs (e.g., ibuprofen) highlight its potency, but dose-response curves and cytotoxicity profiles (e.g., MTT assays) must be validated in primary cell lines .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

Yield optimization requires mechanistic interrogation of side reactions. For example, substituting ethyl acetoacetate with bulkier β-ketoesters reduces keto-enol tautomerization byproducts. Microwave-assisted synthesis (50–100 W, 10–15 min) enhances reaction efficiency, while chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) isolates the target compound . Kinetic studies (e.g., in situ FTIR monitoring) can identify rate-limiting steps .

Q. What strategies resolve crystallographic disorder in the ethoxyethyl chain?

Disorder in flexible chains is addressed via:

  • Multi-position refinement : Assigning partial occupancy to disordered atoms (e.g., C15/C15′ and C16/C16′ in ).
  • Low-temperature data collection : Reducing thermal motion (e.g., 100 K vs. 296 K) improves electron density maps .
  • DFT-based geometry optimization : Computational models (e.g., B3LYP/6-31G*) predict stable conformers, guiding refinement .

Q. How do substituent modifications (e.g., 3-hydroxyphenyl vs. 4-methoxyphenyl) affect bioactivity?

Structure-activity relationship (SAR) studies reveal that:

  • Electron-donating groups (e.g., -OH at 3-hydroxyphenyl) enhance anti-inflammatory activity via hydrogen bonding with COX-2 .
  • Chlorine at the 4-chlorophenyl group increases lipophilicity (logP ~3.5), improving membrane permeability .
  • Methyl substitution at C2 stabilizes the boat conformation, as shown by SCXRD and molecular docking .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) model binding to biological targets (e.g., COX-2), while ADMET predictors (e.g., SwissADME) estimate oral bioavailability (%F ~45–60%) and CYP450 metabolism .

Q. How can contradictory pharmacological data between in vitro and in vivo models be reconciled?

Discrepancies often arise from:

  • Metabolic instability : Phase I metabolites (e.g., ester hydrolysis) may reduce efficacy. Stability assays in liver microsomes are essential .
  • Species-specific target affinity : Murine vs. human COX-2 binding differences require cross-species comparative studies .
  • Dosing regimen : Subcutaneous vs. oral administration impacts plasma concentration curves, necessitating PK/PD modeling .

Methodological Notes

  • Crystallography : Use Olex2 or WinGX for refinement; report R-factors (<0.05) and Flack parameters .
  • Biological Assays : Include positive controls (e.g., dexamethasone for inflammation) and validate via Western blot (e.g., p65-NF-κB) .
  • Computational Studies : Benchmark DFT methods against crystallographic data to ensure accuracy .

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